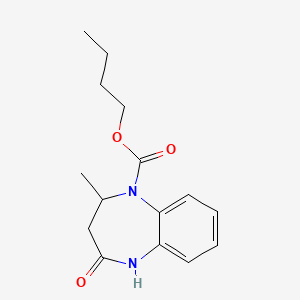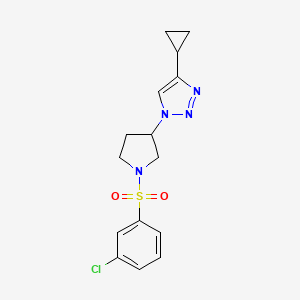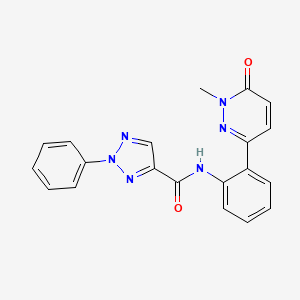
butyl 2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound seems to be a derivative of the 1,5-benzodiazepine class . Benzodiazepines are a class of drugs primarily used for treating anxiety, but they also are effective in treating several other conditions. The exact name you provided does not appear in the literature I have access to, so it might be a new compound or a less-studied one.
Molecular Structure Analysis
Benzodiazepines are bicyclic compounds with a benzene ring fused to a seven-membered diazepine ring . The specific structure of your compound would depend on the location and nature of the butyl and 2-methyl-4-oxo substituents.Chemical Reactions Analysis
Benzodiazepines, depending on their substituents, can undergo various reactions including acylation, alkylation, and reduction . The specific reactions that your compound can undergo would depend on the reactivity of the butyl and 2-methyl-4-oxo substituents.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Benzodiazepines are generally crystalline solids . They have a high melting point and are soluble in organic solvents .科学的研究の応用
Interaction with Benzodiazepine Receptors
Research has indicated that derivatives of the benzodiazepine family, including compounds structurally related to butyl 2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate, interact with the benzodiazepine receptors in the brain. These interactions can influence the receptor's activity, potentially affecting neurotransmission. Lippke et al. (1983) synthesized several esters of beta-carboline-3-carboxylic acid and tested their affinity for the benzodiazepine receptor, finding that the affinity varies significantly with the molecular size and hydrophobic and electronic parameters of the ester alcohol component. This suggests a profound dependence of beta-carboline-3-carboxylates' affinity on these molecular features (Lippke, Schunack, Wenning, & Müller, 1983).
Synthesis and Chemical Manipulation
A new strategy for synthesizing 1,4-benzodiazepine derivatives, potentially including variants of the mentioned compound, has been developed through the tandem N-alkylation-ring opening-cyclization reactions of methyl 1-arylaziridine-2-carboxylates with N-[2-bromomethyl(phenyl)]trifluoroacetamides. This method demonstrates the easy availability of starting materials, simple procedures, and the production of functionalized 1,4-benzodiazepine scaffolds, highlighting its usefulness in synthetic and medicinal chemistry (Wang, Guo, Wang, Huang, & Wang, 2008).
Presence in Biological Systems
Studies have also focused on the presence and identification of benzodiazepine-like molecules in mammalian systems, including their extraction and characterization from bovine cerebral cortex and cow milk. Medina et al. (1988) isolated n-butyl beta carboline-3-carboxylate from bovine cerebral cortex, demonstrating its role as a potent benzodiazepine binding inhibitor. This work has contributed to understanding the dietary and endogenous origins of benzodiazepine-like molecules in mammals (Medina, Peña, Piva, Paladini, & Robertis, 1988).
作用機序
Safety and Hazards
将来の方向性
The future research directions could involve studying the biological activity of this compound, as benzodiazepines have a wide range of effects in the body and are used in the treatment of various conditions . It would also be interesting to explore the synthesis of this compound and its derivatives, and to study their properties and reactivity.
特性
IUPAC Name |
butyl 4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-3-4-9-20-15(19)17-11(2)10-14(18)16-12-7-5-6-8-13(12)17/h5-8,11H,3-4,9-10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZTXKRUTHWHIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)N1C(CC(=O)NC2=CC=CC=C21)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1'-Oxospiro[cyclobutane-1,3'-isochromane]-4'-carboxylic acid](/img/structure/B2998978.png)
![9-(2-chlorophenyl)-2-(4-hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2998979.png)
![5,7-Diphenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2998980.png)
![4-[4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]sulfonylphenyl]-2-methyl-1,3-oxazole](/img/structure/B2998982.png)
![N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2998983.png)
![5-(2-(indolin-1-yl)-2-oxoethyl)-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2998985.png)

![Methyl 2-azidobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2998989.png)


![1-[6-(3,4-Dimethylphenyl)pyridazin-3-YL]-N-[(2-methoxyphenyl)methyl]piperidine-3-carboxamide](/img/structure/B2998993.png)